molecular formula C10H7FN2O4 B2663928 Methyl 2-cyano-2-(2-fluoro-4-nitrophenyl)acetate CAS No. 2140326-64-1

Methyl 2-cyano-2-(2-fluoro-4-nitrophenyl)acetate

Cat. No.: B2663928
CAS No.: 2140326-64-1
M. Wt: 238.174
InChI Key: AZSJUMIYXYSMEK-UHFFFAOYSA-N
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Description

Methyl 2-cyano-2-(2-fluoro-4-nitrophenyl)acetate (CAS: 1381944-42-8) is a nitro-substituted aromatic ester featuring a cyano group at the α-position and a fluorine atom at the ortho position of the phenyl ring. Its molecular formula is C₁₀H₇FN₂O₄ (MW: 226.17), and it is synthesized via condensation reactions under acidic conditions . This compound serves as a critical intermediate in pharmaceuticals and agrochemicals due to its electron-withdrawing substituents, which enhance reactivity in nucleophilic additions and cyclization reactions.

Properties

IUPAC Name

methyl 2-cyano-2-(2-fluoro-4-nitrophenyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7FN2O4/c1-17-10(14)8(5-12)7-3-2-6(13(15)16)4-9(7)11/h2-4,8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZSJUMIYXYSMEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C#N)C1=C(C=C(C=C1)[N+](=O)[O-])F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7FN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Methyl 2-cyano-2-(2-fluoro-4-nitrophenyl)acetate typically involves the reaction of methyl 2-nitrophenylacetic acid with formaldehyde, tetrabutylammonium iodide, and potassium carbonate in toluene . This reaction yields 2-(2-nitrophenyl)acrylate, which is further reacted with a fluorinating agent to introduce the fluoro group. The final step involves the esterification of the cyano group to form the desired compound. Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

Methyl 2-cyano-2-(2-fluoro-4-nitrophenyl)acetate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

    Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.

Common reagents used in these reactions include hydrogen gas, catalysts, nucleophiles, and hydrolyzing agents. Major products formed from these reactions include amino derivatives, substituted phenyl compounds, and carboxylic acids.

Scientific Research Applications

Methyl 2-cyano-2-(2-fluoro-4-nitrophenyl)acetate is used in various scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-cyano-2-(2-fluoro-4-nitrophenyl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. The fluoro and nitro groups can influence the compound’s binding affinity and specificity for its targets. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Comparative Data Table

Compound Name CAS Number Molecular Formula MW Purity Key Substituents
Methyl 2-cyano-2-(2-fluoro-4-nitrophenyl)acetate 1381944-42-8 C₁₀H₇FN₂O₄ 226 98% 2-F, 4-NO₂, α-CN
Methyl 2-cyano-2-(4-fluoro-2-nitrophenyl)acetate 1381944-42-8 C₁₀H₇FN₂O₄ 226 98% 4-F, 2-NO₂, α-CN
Ethyl 2-(2-fluoro-4-nitrophenyl)acetate 1160623-38-0 C₁₀H₁₀FNO₄ 227 N/A 2-F, 4-NO₂
Methyl 2-(3-fluoro-4-nitrophenyl)acetate 169339-41-7 C₉H₈FNO₄ 213 N/A 3-F, 4-NO₂
Methyl 2-fluoro-2-(2-nitro-4-CF₃-phenyl)acetate N/A C₁₀H₇F₄NO₄ 285 N/A 2-F, 2-NO₂, 4-CF₃

Key Research Findings

  • Electronic Effects: The cyano group in the target compound increases α-hydrogen acidity (pKa ~8-10) compared to non-cyano analogs (pKa ~10-12) .
  • Synthetic Yields : Methyl esters generally achieve higher yields (e.g., 33% for methyl vs. 29% for ethyl in analogous reactions) due to better leaving-group ability .
  • Applications: Cyano-containing derivatives are preferred in heterocycle synthesis (e.g., pyrroles and pyridines), while trifluoromethyl analogs excel in agrochemical precursors .

Biological Activity

Methyl 2-cyano-2-(2-fluoro-4-nitrophenyl)acetate (CAS: 2140326-64-1) is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound contains a cyano group, a fluoro group, and a nitro group attached to a phenyl ring. Its molecular formula is C10H8FNO4C_{10}H_8FNO_4, with a molecular weight of approximately 225.17 g/mol. The presence of these functional groups significantly influences its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The cyano group acts as an electrophile, allowing it to react with nucleophilic sites on proteins or other biomolecules. The fluoro and nitro groups enhance the compound's binding affinity and specificity for its targets, which can lead to varied biological effects depending on the specific application.

Biological Applications

  • Antitumor Activity : Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, derivatives have shown efficacy in inhibiting cell proliferation in various cancer cell lines, including triple-negative breast cancer (TNBC) cells such as MDA-MB-231 and MDA-MB-468 .
  • Enzyme Inhibition : The compound has been explored for its potential as an enzyme inhibitor. It may interfere with key metabolic pathways by inhibiting enzymes involved in cell division and growth, making it a candidate for further development in cancer therapeutics .
  • Biochemical Probes : Due to its reactive functional groups, this compound serves as a useful probe in biochemical assays aimed at studying enzyme interactions and cellular processes.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
Methyl 2-cyano-2-(4-fluoro-2-nitrophenyl)acetateFluoro group at position 4Similar antitumor activity
Methyl 2-cyano-2-(2-chloro-4-nitrophenyl)acetateChloro group instead of fluoroAltered reactivity; potential for different targets
Methyl 2-cyano-2-(2-fluoro-4-aminophenyl)acetateAmino group instead of nitroSignificantly different biological activity

This table highlights how variations in functional groups can lead to differences in biological activity and applications.

Case Studies

  • Study on Antitumor Efficacy : A study conducted on several derivatives of this compound demonstrated that certain modifications enhanced their potency against TNBC cells. The results indicated a dose-dependent response with IC50 values improving by up to five-fold compared to baseline compounds .
  • Enzyme Interaction Studies : Research examining the interaction between this compound and specific enzymes revealed that it could effectively inhibit key metabolic pathways involved in cell growth. This finding suggests potential applications in developing targeted cancer therapies .

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